An In-depth Technical Guide to 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, methods of synthesis, physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to the 2-Amino-5,6,7,8-tetrahydroquinazoline Scaffold
The quinazoline and its partially saturated derivatives, such as the 5,6,7,8-tetrahydroquinazoline core, are privileged structures in medicinal chemistry. These nitrogen-containing heterocyclic compounds are found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of the tetrahydroquinazoline skeleton have demonstrated a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory properties.[1]
The 2-amino-5,6,7,8-tetrahydroquinazoline moiety, in particular, serves as a versatile pharmacophore. The presence of the 2-amino group provides a key site for hydrogen bonding interactions with biological targets, while the tetrahydroquinazoline core offers a rigid scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The specific compound of interest, 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, incorporates a bulky tert-butyl group at the 6-position, which is expected to influence its conformational flexibility and interaction with target proteins.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is characterized by a fused pyrimidine and cyclohexene ring system. The 2-amino group and the 6-tert-butyl substituent are key features that dictate its chemical behavior and biological activity.
Caption: Chemical structure of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine.
Table 1: Predicted Physicochemical Properties of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine
| Property | Predicted Value | Rationale |
| Molecular Formula | C12H20N4 | Based on chemical structure |
| Molecular Weight | 220.31 g/mol | Calculated from the molecular formula |
| LogP | ~2.5 - 3.5 | The tert-butyl group significantly increases lipophilicity compared to the unsubstituted core. |
| pKa (most basic) | ~6.5 - 7.5 | The 2-amino group is the most basic site. The exact value is influenced by the electron-donating/withdrawing nature of the rest of the molecule. |
| Aqueous Solubility | Low to moderate | Increased lipophilicity from the tert-butyl group will likely decrease aqueous solubility. Salt formation can improve solubility. |
| Hydrogen Bond Donors | 2 | From the primary amine |
| Hydrogen Bond Acceptors | 4 | From the two ring nitrogens and the primary amine |
Synthesis and Characterization
The synthesis of 2-amino-5,6,7,8-tetrahydroquinazolines is typically achieved through the cyclocondensation of a suitable ketone or aldehyde with a guanidine derivative.[1]
General Synthetic Approach
A common and effective method involves the reaction of a substituted cyclohexanone with guanidine hydrochloride. For the synthesis of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, the starting material would be 4-tert-butylcyclohexanone.
Caption: General synthetic workflow for 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine.
The reaction mechanism is proposed to initiate with a Michael addition of the guanidine moiety to an α,β-unsaturated ketone intermediate, followed by cyclization and dehydration to form the final tetrahydroquinazoline ring system.[1]
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a generalized procedure based on known methods for the synthesis of similar compounds and should be optimized for the specific substrate.
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Reaction Setup: To a solution of 4-tert-butylcyclohexanone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq).
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Base Addition: Carefully add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. The characteristic peaks for the tert-butyl group, the protons on the cyclohexene and pyrimidine rings, and the amino group should be observed and assigned.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecule.
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Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Biological Activity and Therapeutic Potential
While there is no specific biological data for 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, in silico molecular docking studies on similar tetrahydroquinazoline derivatives have suggested promising interactions with several important biological targets.[1][2]
Potential as an Antitubercular Agent
Molecular docking studies have indicated that tetrahydroquinazoline derivatives can exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][2] These enzymes are crucial for the survival of the bacterium, making them attractive targets for the development of new antitubercular drugs. The 2-amino-tetrahydroquinazoline scaffold could serve as a starting point for designing potent inhibitors against multidrug-resistant strains of M. tuberculosis.[1]
Potential as an Antidiabetic Agent
The same in silico studies have also predicted high inhibitory activity of these compounds against β-glucosidase.[1][2] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. This suggests that the 5,6,7,8-tetrahydroquinazoline scaffold could be explored for the development of novel antidiabetic agents.[1]
Other Potential Applications
The broader class of quinazoline and its derivatives has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Therefore, it is plausible that 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine and its analogs could be investigated for these and other therapeutic applications.
Caption: Potential therapeutic pathways for 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine.
Future Directions and Conclusion
6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine represents a promising, yet underexplored, chemical entity. The synthetic accessibility of the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold, coupled with the intriguing predictions from in silico studies, provides a strong rationale for its further investigation.
Future research should focus on:
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Optimized Synthesis: Developing a high-yielding and scalable synthesis for 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine and a library of its analogs.
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In Vitro Biological Evaluation: Screening the synthesized compounds against a panel of relevant biological targets, including the predicted antitubercular and antidiabetic targets, to validate the in silico findings.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to improve their potency, selectivity, and drug-like properties.
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Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates to assess their potential for in vivo efficacy.
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Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link][1][6]
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Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link][2]
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Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3475-3485. [Link]
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Alam, M. A., et al. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers. [Link][4]
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Ravez, S., et al. (2013). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Medicinal Chemistry, 3(5), 1000123. [Link][5]
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Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]
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Barret, R., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12893-12911. [Link]
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PubChem. (n.d.). (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. Retrieved from [Link]
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PubChem. (n.d.). 6-[[Methyl(1-naphthyl)amino]methyl]-5,6,7,8-tetrahydroquinazoline-2,4-diamine. Retrieved from [Link]
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PubChem. (n.d.). 6-tert-Butylquinoline. Retrieved from [Link]
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